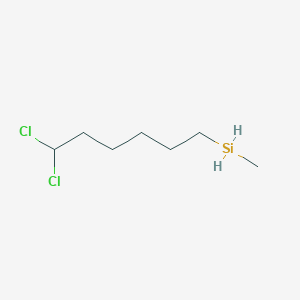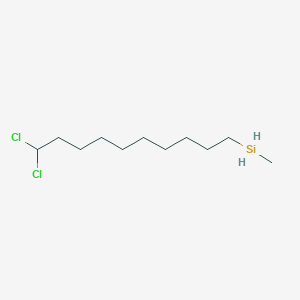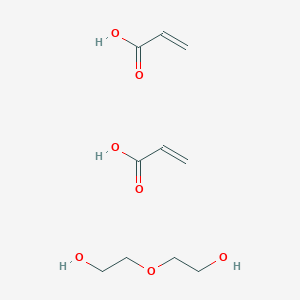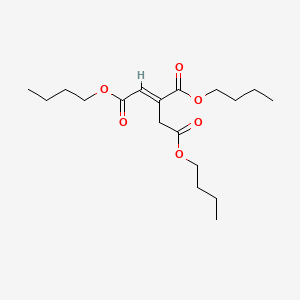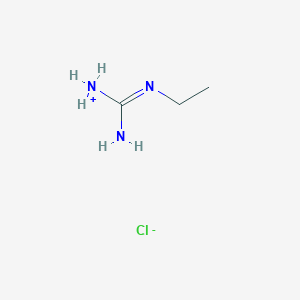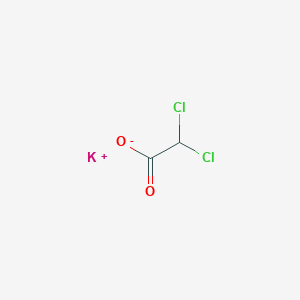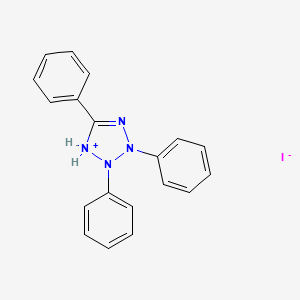
2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) is a chemical compound with the molecular formula C19H16N4I. It is commonly used in biochemical experiments as a redox indicator, particularly in assays to measure cellular respiration and viability. The compound is known for its ability to change color upon reduction, making it useful in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) typically involves the reaction of triphenyl tetrazolium chloride with an iodide source. The process generally requires a controlled environment to ensure the purity and stability of the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in facilities equipped with advanced chemical synthesis and purification technologies .
化学反应分析
Types of Reactions: 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) undergoes various chemical reactions, including:
Reduction: The compound is reduced to form formazan, a colored product, in the presence of cellular dehydrogenases.
Oxidation: It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction Reagents: Cellular dehydrogenases, NADH, and other reducing agents.
Oxidation Reagents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
科学研究应用
2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed in cell viability assays to measure cellular respiration and metabolic activity.
Medicine: Utilized in autopsy pathology to identify myocardial infarctions by staining viable heart tissue.
Industry: Applied in the food industry for microbial colony enumeration and quality control.
作用机制
The mechanism of action of 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) involves its reduction by cellular dehydrogenases to form formazan. This reduction process is indicative of cellular respiration and metabolic activity. The compound targets mitochondrial enzymes, particularly succinate dehydrogenase, which facilitates the reduction process .
相似化合物的比较
2,3,5-Triphenyl-2H-tetrazolium chloride (TTC): Similar in structure and function, used as a redox indicator.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Another tetrazolium compound used in cell viability assays.
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell proliferation assays
Uniqueness: 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) is unique due to its specific application in identifying viable heart tissue in autopsy pathology and its distinct color change upon reduction, which is highly useful in various biochemical assays .
属性
IUPAC Name |
2,3,5-triphenyl-1H-tetrazol-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMNUKODALGDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703315 |
Source


|
| Record name | 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13014-90-9 |
Source


|
| Record name | 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione](/img/structure/B7948930.png)
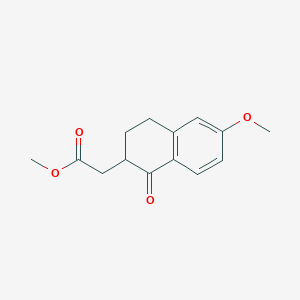
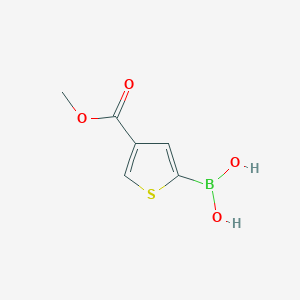
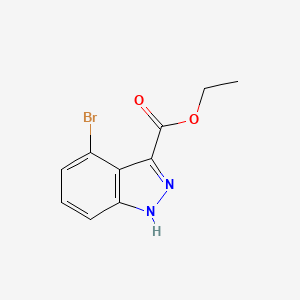
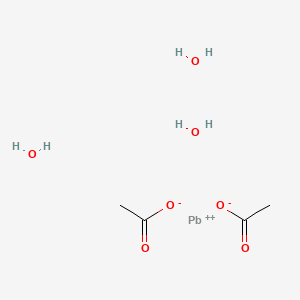

![Tris[N,N-bis(trimethylsilyl)amide]erbium(III)](/img/structure/B7948972.png)
